molecular formula C7H3ClFNO B13314410 5-Chloro-7-fluoro-1,2-benzoxazole

5-Chloro-7-fluoro-1,2-benzoxazole

Cat. No.: B13314410
M. Wt: 171.55 g/mol
InChI Key: PETVZGWLFDMITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-fluoro-1,2-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzoxazole ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-1,2-benzoxazole typically involves the condensation of 2-aminophenol with appropriate substituted aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 5-chloro-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-1,2-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating cellular signaling pathways . These interactions are facilitated by the presence of the chlorine and fluorine atoms, which enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Comparison

5-Chloro-7-fluoro-1,2-benzoxazole is unique due to the presence of both chlorine and fluorine atoms in its structure. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds that may only have one halogen substituent. For example, 5-Chloro-2-mercaptobenzoxazole has only a chlorine atom, while 5-Fluoro-1,3-benzoxazole has only a fluorine atom. The combination of both halogens in this compound provides a unique set of properties that can be exploited in various scientific applications .

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

5-chloro-7-fluoro-1,2-benzoxazole

InChI

InChI=1S/C7H3ClFNO/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H

InChI Key

PETVZGWLFDMITF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.